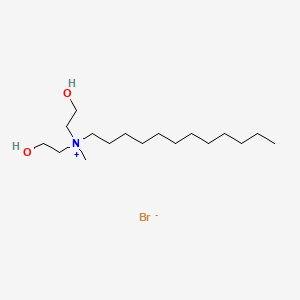

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Description

Properties

IUPAC Name |

dodecyl-bis(2-hydroxyethyl)-methylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGJWBFWUITOJD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510557 | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57122-49-3 | |

| Record name | 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57122-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to CAS Number 57122-49-3: N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, registered under CAS number 57122-49-3, is a quaternary ammonium compound (QAC) that has garnered interest for its versatile properties as a cationic surfactant. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, mechanism of action, and diverse applications, with a particular focus on its role in scientific research and development. As a member of the QAC family, this molecule possesses a positively charged nitrogen atom, which is key to its functionality. The presence of a long dodecyl carbon chain imparts significant surface-active properties, while the two hydroxyethyl groups on the nitrogen atom enhance its hydrophilicity and potential for further chemical modification.

Chemical and Physical Properties

The defining characteristics of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide are summarized in the table below. It is important to note that while some data is specific to the bromide salt, other information is derived from its close analogue, the chloride salt (CAS No. 22340-01-8), due to a greater availability of public data for the latter.

| Property | Value | Source |

| CAS Number | 57122-49-3 | N/A |

| Molecular Formula | C₁₇H₃₈BrNO₂ | [1] |

| Molecular Weight | 368.39 g/mol | [1] |

| Appearance | Yellow transparent liquid (for the chloride salt) | [2] |

| Solubility | Soluble in water and ethanol | [2] |

| Thermal Stability | Stable below 85 °C (for the chloride salt) | [2] |

Synthesis

The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is typically achieved through a quaternization reaction. This process involves the reaction of a tertiary amine with an alkyl halide. In this specific case, the tertiary amine precursor is N-dodecyl-N,N-bis(2-hydroxyethyl)amine, and the alkylating agent is methyl bromide.

A general synthetic protocol can be outlined as follows:

-

Reaction Setup: N-dodecyl-N,N-bis(2-hydroxyethyl)amine is dissolved in a suitable polar aprotic solvent, such as acetonitrile or isopropanol, in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Addition of Alkylating Agent: Methyl bromide is carefully introduced into the reaction mixture. The reaction is typically carried out under controlled temperature conditions.

-

Reaction and Monitoring: The mixture is stirred for a specified period, often with heating, to drive the reaction to completion. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield the final N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

Caption: General synthesis workflow for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

Mechanism of Action and Applications

The functionality of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide stems from its amphiphilic nature, possessing both a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl tail. This structure allows it to act as a potent cationic surfactant.

Surfactant Properties and Applications

As a surfactant, this compound reduces the surface tension between two liquids or between a liquid and a solid. This property is leveraged in a variety of industrial applications:

-

Cleaning and Emulsification: It is utilized in metal surface cleaning and as an emulsifier for carbon steel cleaning.[2] Its ability to form micelles allows for the encapsulation and removal of grease and oils.

-

Mineral Flotation: It can be employed as a flotation agent in the mining industry to separate minerals from gangue.[2]

-

Textile Industry: Its antistatic properties make it a useful additive in textile auxiliaries.[2]

Antimicrobial Activity

Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial properties. The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, such as phospholipids and proteins. This interaction disrupts the cell membrane's integrity, leading to leakage of cellular contents and ultimately, cell death. The long alkyl chain facilitates the penetration of the compound into the hydrophobic lipid bilayer of the cell membrane.

Sources

- 1. scribd.com [scribd.com]

- 2. biosynth.com [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene/ane-2-carboxamido)-N,N-dimethylpropan-1-aminium Bromide [mdpi.com]

- 5. Antibacterial activity of N-[2-(dodecanoylmethylamine)ethyl]-alkyl dimethylammonium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Characterization, and Early Research of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

This guide provides a comprehensive technical overview of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, a cationic surfactant with significant potential in various industrial and pharmaceutical applications. Drawing from foundational chemical principles and early research on quaternary ammonium compounds (QACs), this document details the synthesis, physicochemical properties, and key performance characteristics of this molecule. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Significance of Hydroxyethyl-Substituted Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are a versatile class of molecules characterized by a positively charged nitrogen atom bonded to four organic substituents.[1] This structure imparts an amphiphilic nature, with a hydrophilic cationic head group and a hydrophobic alkyl tail, making them effective surfactants. The incorporation of hydroxyethyl groups into the headgroup, as seen in N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, introduces unique properties. The hydroxyl moieties can enhance water solubility, alter the hydrophilic-lipophilic balance (HLB), and provide sites for further chemical modification. These features make such QACs attractive for applications requiring high surface activity, biocompatibility, and functionality, including in personal care products, industrial formulations, and advanced drug delivery systems.[2][3]

Synthesis and Mechanism

The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a two-step process, beginning with the formation of the tertiary amine precursor, followed by quaternization. This approach allows for precise control over the final molecular structure.

Synthesis of the Tertiary Amine Precursor: N,N-Bis(2-hydroxyethyl)dodecylamine

The precursor, N,N-Bis(2-hydroxyethyl)dodecylamine, is synthesized via the ethoxylation of dodecylamine. This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of ethylene oxide. The reaction is typically carried out under controlled temperature and pressure to ensure the addition of two ethylene oxide units.

Alternatively, a more common laboratory-scale synthesis involves the reaction of dodecylamine with 2-chloroethanol in the presence of a base to neutralize the formed HCl. This method, while effective, requires careful control of stoichiometry to favor the formation of the desired bis-hydroxyethylated product.

A more recent approach involves the use of hydroxyl-group-containing surfactants like N-dodecyl-isopropanolamine (NDIA) and bis(2-hydroxyethyl)dodecylamine (BHDA) as collectors in mineral flotation, indicating established synthesis routes for these precursors.[2]

Quaternization to Form N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

The final step is the quaternization of the tertiary amine, N,N-Bis(2-hydroxyethyl)dodecylamine, with a methylating agent. Methyl bromide is a highly effective reagent for this purpose, leading to the formation of the desired quaternary ammonium bromide salt.[4] The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic methyl group of methyl bromide, resulting in the formation of a new N-C bond and a positively charged nitrogen center.

Physicochemical Properties

While specific experimental data for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is not extensively published in peer-reviewed literature, its properties can be inferred from data on analogous compounds and general principles of physical chemistry.

| Property | Expected Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₁₇H₃₈BrNO₂ | Based on chemical structure.[5] |

| Molecular Weight | ~368.4 g/mol | Calculated from the molecular formula.[5] |

| Appearance | White to pale yellow solid or paste | Typical for long-chain quaternary ammonium salts.[6] |

| Solubility | Soluble in water and polar organic solvents | The cationic headgroup and hydroxyethyl moieties enhance water solubility. |

| Critical Micelle Concentration (CMC) | Expected to be in the low millimolar (mM) range | Long alkyl chains and the presence of a salt decrease the CMC. The hydroxyethyl groups may slightly increase the CMC compared to a simple trimethylammonium headgroup due to increased hydrophilicity.[7] |

Core Functional Applications and Mechanisms

The unique molecular architecture of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide underpins its utility in several key areas.

Surfactant and Emulsifying Agent

As a cationic surfactant, this molecule effectively reduces the surface tension of water. At concentrations above its Critical Micelle Concentration (CMC), it self-assembles into micelles, which can encapsulate hydrophobic substances, thereby acting as an effective emulsifier. This property is crucial for its use in formulations that require the stable mixing of oil and water phases, such as in personal care products and industrial cleaners.

Antimicrobial Activity

Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial activity.[1] The positively charged nitrogen headgroup of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is attracted to the negatively charged cell membranes of bacteria and fungi. The long dodecyl chain then intercalates into and disrupts the lipid bilayer, leading to leakage of cellular contents and cell death. The presence of hydroxyethyl groups may modulate this activity by influencing the compound's interaction with the cell surface. While specific data for this compound is lacking, the related N,N-Bis(2-hydroxyethyl)dodecanamide has demonstrated antimicrobial properties.[8]

Role in Drug Delivery Formulations

In pharmaceutical sciences, surfactants are critical for the formulation of poorly water-soluble drugs. N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide can be used to form nanoemulsions, which are kinetically stable, nano-sized droplets of oil in water (or vice versa).[9] These nanoemulsions can encapsulate hydrophobic active pharmaceutical ingredients (APIs), enhancing their solubility, stability, and bioavailability.[10][11] The cationic nature of the surfactant can also promote interaction with negatively charged biological membranes, potentially enhancing drug absorption.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, characterization, and performance evaluation of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

Synthesis Protocol

Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)dodecylamine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dodecylamine (1 equivalent) in a suitable solvent such as ethanol.

-

Add sodium carbonate (2.2 equivalents) as a base.

-

Slowly add 2-chloroethanol (2.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure to obtain the crude N,N-Bis(2-hydroxyethyl)dodecylamine.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Quaternization

-

Dissolve the purified N,N-Bis(2-hydroxyethyl)dodecylamine (1 equivalent) in a polar aprotic solvent such as acetonitrile or acetone in a pressure-rated vessel.

-

Cool the solution in an ice bath.

-

Carefully add a slight excess of methyl bromide (1.1 equivalents), either as a condensed liquid or bubbled as a gas.

-

Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.

-

Monitor the reaction for the precipitation of the quaternary ammonium salt.

-

If no precipitate forms, cool the solution to induce crystallization.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR signals: a triplet for the terminal methyl group of the dodecyl chain (~0.9 ppm), a broad multiplet for the methylene groups of the dodecyl chain (~1.2-1.4 ppm), signals for the methylene groups adjacent to the nitrogen and hydroxyl groups, and a singlet for the N-methyl group.[12] The signals for the protons on the carbons attached to the nitrogen will be deshielded due to the positive charge.

-

The identification of quaternary ammonium cations can be challenging due to the lack of an N-H bond.[13]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

Expected characteristic peaks: a broad O-H stretching band (~3300 cm⁻¹), C-H stretching bands (~2850-2950 cm⁻¹), and C-N stretching bands.

-

-

Mass Spectrometry (MS):

-

Use electrospray ionization (ESI) in positive ion mode.

-

The expected parent ion will be the cation [C₁₇H₃₈NO₂]⁺.

-

Performance Evaluation Protocols

-

Determination of Critical Micelle Concentration (CMC):

-

Prepare a series of aqueous solutions of the surfactant with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).[14]

-

Plot surface tension versus the logarithm of the surfactant concentration.

-

The CMC is the concentration at which the surface tension plateaus. The intersection of the two linear portions of the plot gives the CMC value.[14]

-

Alternatively, conductometric or fluorescence spectroscopy methods can be used.[15]

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Prepare a serial two-fold dilution of the surfactant in a suitable growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include a positive control (no surfactant) and a negative control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is the lowest concentration of the surfactant that completely inhibits visible growth of the microorganism.[17]

Conclusion and Future Outlook

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide represents a class of cationic surfactants with significant promise. The presence of hydroxyethyl groups offers a handle for further functionalization and enhances its compatibility with other components in complex formulations. While early research has been limited, the foundational knowledge of QACs provides a strong basis for its exploration in new and innovative applications. Future research should focus on a more detailed characterization of its physicochemical properties, a thorough evaluation of its antimicrobial spectrum and efficacy, and its application in advanced drug delivery systems, particularly in the formulation of targeted and controlled-release nanoemulsions. As the demand for high-performance and biocompatible surfactants grows, molecules like N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide are poised to play an increasingly important role in both industrial and pharmaceutical research and development.

References

- Kuca, K., et al. (2010). A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides. Molecules, 15(10), 7047-7056.

-

PubChem. (n.d.). Bis(2-hydroxyethyl)methyloleylammonium chloride. Retrieved January 26, 2026, from [Link]

-

Thoreauchem. (n.d.). N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide. Retrieved January 26, 2026, from [Link]

-

SiKÉMIA. (n.d.). N,N-bis(2-hydroxyethyl)-N-methyl-dodecan-1-ammonium bromide. Retrieved January 26, 2026, from [Link]

- Liu, Y., et al. (2023). Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. Minerals, 13(5), 701.

-

University of P.J. Šafárik. (n.d.). Exercise 9: CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved January 26, 2026, from [Link]

- Sjogren, G. L., & Tor, Y. (2012). Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity. Journal of visualized experiments : JoVE, (62), e3949.

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved January 26, 2026, from [Link]

- Shackman, H. (2014). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(12), 2135–2142.

- Ali, A., et al. (2019).

- Wang, Y., et al. (2015). Properties of quaternary ammonium surfactant with hydroxyethyl group and anionic surfactant mixed systems. Journal of Dispersion Science and Technology, 36(12), 1775-1782.

- An, Y., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir, 36(19), 5265–5274.

- Xu, W., et al. (2021). Nanoemulsions for drug delivery. Journal of Drug Delivery Science and Technology, 66, 102911.

- Lewis, T. A., et al. (2005). Method of preparing quaternized amidoamine surfactants. U.S. Patent No. 6,964,940 B1. Washington, DC: U.S.

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 26, 2026, from [Link]

- Sharma, N., et al. (2013). Nanoemulsion Formulation Strategies for Enhanced Drug Delivery: Review Article. International Journal of Drug Development & Research, 5(4), 37-48.

- Li, N., et al. (2016). Self-Assembly of Oleyl Bis(2-hydroxyethyl)methyl Ammonium Bromide with Sodium Dodecyl Sulfate and Their Interactions with Zein. Journal of Physical Chemistry B, 120(34), 9031-9040.

- Li, Y., et al. (2011). Synthesis, Characterization and Surface‐Activity of Hydroxyethyl Group‐Containing Quaternary Ammonium Surfactants. Journal of Surfactants and Detergents, 14(4), 529–533.

- Geng, L., et al. (2019). Development of Determining the Critical Micelle Concentration of Surfactants by Simple and Fast Titration Method. ACS Omega, 4(1), 2268–2275.

- Sharma, N., et al. (2013). Nanoemulsion: A review on formulation, characterization and applications. International Journal of Drug Development & Research, 5(4), 37-48.

- Wang, L., et al. (2019). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. ACS Omega, 4(1), 1989–1997.

- Wiegand, I., et al. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 1(1), 100001.

-

Kerui Chemicals. (n.d.). Coco bis(2-hydroxyethyl) methyl ammonium chloride. Retrieved January 26, 2026, from [Link]

- Sigward, E., et al. (2013). Formulation and cytotoxicity evaluation of new self-emulsifying multiple W/O/W nanoemulsions. International journal of nanomedicine, 8, 611–625.

-

KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved January 26, 2026, from [Link]

- Hrubec, Z., et al. (2020). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology Letters, 7(9), 622-631.

-

Wikipedia. (n.d.). Chitosan. Retrieved January 26, 2026, from [Link]

-

NUI Galway Microbiology. (2019, May 28). Determination of Minimum Inhibitory Concentration (MIC). YouTube. Retrieved January 26, 2026, from [Link]

-

Costello, J. (2020, July 31). Nano-Emulsion Formulation & Characterization for Life Science and Industrial Markets. YouTube. Retrieved January 26, 2026, from [Link]

- Zhang, H., & Wang, Y. (2016). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 8(3), 543-549.

-

ChemSrc. (n.d.). CAS 22340-01-8 N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride. Retrieved January 26, 2026, from [Link]

Sources

- 1. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N,N-bis(2-hydroxyethyl)-N-methyl-dodecan-1-ammonium bromide - SIKÉMIA [sikemia.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. m.youtube.com [m.youtube.com]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. itmedicalteam.pl [itmedicalteam.pl]

- 12. mdpi.com [mdpi.com]

- 13. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 15. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. microbe-investigations.com [microbe-investigations.com]

Methodological & Application

Application Notes and Protocols for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, a quaternary ammonium salt with significant potential as a phase transfer catalyst (PTC) in a variety of organic transformations. By elucidating its mechanism of action and providing detailed experimental protocols, this document serves as a practical resource for researchers in organic synthesis and drug development. The unique structural features of this catalyst, namely the hydrophilic bis(2-hydroxyethyl) groups combined with a lipophilic dodecyl chain, offer distinct advantages in facilitating reactions between immiscible phases. This guide will explore its application in key synthetic reactions, supported by mechanistic insights and actionable protocols.

Introduction to Phase Transfer Catalysis and the Role of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The catalyst, often a quaternary ammonium salt, transports one of the reactants, usually an anion, from the aqueous or solid phase into the organic phase where the reaction occurs.[1] This technique circumvents the need for expensive anhydrous or polar apathetic solvents, often leading to milder reaction conditions, increased reaction rates, and higher yields.

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a cationic surfactant belonging to the quaternary ammonium salt family. Its molecular structure is characterized by a positively charged nitrogen atom covalently bonded to a methyl group, a long lipophilic dodecyl (C12) alkyl chain, and two hydrophilic 2-hydroxyethyl groups. This amphipathic nature is central to its function as a phase transfer catalyst. The lipophilic dodecyl chain provides solubility in the organic phase, while the cationic nitrogen center can pair with an anionic reactant. The presence of hydroxyl groups is hypothesized to enhance catalytic activity through hydrogen bonding interactions, potentially stabilizing the ion pair and facilitating its transport across the phase boundary.[2][3]

Mechanistic Principles

The catalytic cycle of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide (Q⁺X⁻) in a typical liquid-liquid phase transfer catalyzed reaction can be visualized as follows:

Caption: Phase transfer catalytic cycle of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

The key steps in the catalytic cycle are:

-

Ion Exchange: At the interface of the two phases, the bromide anion (X⁻) of the catalyst is exchanged for the reactant anion (Y⁻) from the aqueous or solid phase, forming the ion pair Q⁺Y⁻.

-

Phase Transfer: The newly formed ion pair, being sufficiently lipophilic due to the dodecyl chain, partitions into the organic phase.

-

Reaction: In the organic phase, the anion (Y⁻) is weakly solvated and therefore highly reactive towards the organic substrate (RX), leading to the formation of the product (RY).

-

Catalyst Regeneration: The catalyst, now paired with the leaving group anion (X⁻), returns to the interface to begin another cycle.

The hydroxyl groups on the catalyst are thought to play a crucial role by forming hydrogen bonds with the anion, which can enhance its solubility in the organic phase and potentially increase its nucleophilicity.[4]

Application Notes & Experimental Protocols

This section provides detailed protocols for three common organic transformations where N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide can be effectively employed as a phase transfer catalyst.

Application I: Alkylation of Active Methylene Compounds

The C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction.[5] Phase transfer catalysis provides a mild and efficient method for this transformation, avoiding the need for strong, anhydrous bases.[6]

Reaction Scheme: R-CH₂-R' + R''-X --Q⁺Br⁻, Base (aq)--> R-CH(R'')-R'

where R and R' are electron-withdrawing groups (e.g., -COOR, -CN, -COR).

This protocol describes the alkylation of diethyl malonate with 1-bromobutane.

Materials:

-

Diethyl malonate

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃)

-

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

-

Toluene

-

Deionized water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl malonate (16.0 g, 0.1 mol), toluene (100 mL), and N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide (1.8 g, 5 mol%).

-

In a separate beaker, dissolve potassium carbonate (27.6 g, 0.2 mol) in deionized water (50 mL).

-

Add the aqueous potassium carbonate solution to the reaction flask.

-

Begin vigorous stirring to ensure good mixing of the two phases.

-

Add 1-bromobutane (13.7 g, 0.1 mol) to the reaction mixture.

-

Heat the mixture to 80°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield diethyl n-butylmalonate.

Data Presentation:

| Parameter | Value |

| Substrate | Diethyl malonate |

| Alkylating Agent | 1-Bromobutane |

| Base | K₂CO₃ |

| Catalyst Loading | 5 mol% |

| Solvent | Toluene/Water |

| Temperature | 80°C |

| Reaction Time | 4-6 hours |

| Expected Yield | > 85% |

Application II: Saponification of Sterically Hindered Esters

Saponification, the base-mediated hydrolysis of esters, can be slow for sterically hindered substrates.[7] Phase transfer catalysis can accelerate this process by efficiently delivering the hydroxide anion to the organic phase.[8]

Reaction Scheme: R-COOR' + NaOH (aq) --Q⁺Br⁻--> R-COONa + R'-OH

This protocol details the hydrolysis of the sterically hindered ester, methyl mesitoate.

Materials:

-

Methyl mesitoate (methyl 2,4,6-trimethylbenzoate)

-

Sodium hydroxide (NaOH)

-

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

-

Toluene

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, combine methyl mesitoate (3.56 g, 0.02 mol), toluene (40 mL), and N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide (0.36 g, 5 mol%).

-

Add a 20% (w/v) aqueous solution of sodium hydroxide (20 mL).

-

Heat the biphasic mixture to reflux (approximately 90-100°C) with vigorous stirring for 8-12 hours. Monitor the disappearance of the starting material by TLC.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Separate the aqueous layer and wash the organic layer with water (10 mL).

-

Combine the aqueous layers and cool in an ice bath.

-

Carefully acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield mesitoic acid.

Data Presentation:

| Parameter | Value |

| Substrate | Methyl mesitoate |

| Base | NaOH (20% aq.) |

| Catalyst Loading | 5 mol% |

| Solvent | Toluene/Water |

| Temperature | Reflux |

| Reaction Time | 8-12 hours |

| Expected Yield | > 90% |

Application III: Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for preparing ethers from an alcohol and an alkyl halide.[9] The use of PTC allows the reaction to be performed under milder conditions, avoiding the need to pre-form the alkoxide with a strong base in an anhydrous solvent.[10]

Reaction Scheme: R-OH + R'-X + NaOH (aq) --Q⁺Br⁻--> R-O-R' + NaX + H₂O

This protocol describes the synthesis of 1-phenoxyheptane from phenol and 1-bromoheptane.

Materials:

-

Phenol

-

1-Bromoheptane

-

Sodium hydroxide (NaOH)

-

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add phenol (4.7 g, 0.05 mol), 1-bromoheptane (8.95 g, 0.05 mol), and N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide (0.9 g, 2.5 mol%).

-

Add a 50% (w/v) aqueous solution of sodium hydroxide (20 mL).

-

Heat the mixture to 70°C with vigorous stirring for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

-

Combine the organic layers and wash with 10% aqueous NaOH (2 x 30 mL) to remove any unreacted phenol, followed by a wash with brine (30 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-phenoxyheptane can be purified by vacuum distillation.

Data Presentation:

| Parameter | Value |

| Alcohol | Phenol |

| Alkylating Agent | 1-Bromoheptane |

| Base | NaOH (50% aq.) |

| Catalyst Loading | 2.5 mol% |

| Solvent | Biphasic (no organic solvent) |

| Temperature | 70°C |

| Reaction Time | 3-5 hours |

| Expected Yield | > 90% |

Experimental Workflow and Safety Considerations

A general workflow for a phase transfer catalyzed reaction using N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is depicted below.

Caption: General experimental workflow for phase transfer catalysis.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Conduct all experiments in a well-ventilated fume hood.

-

Handling of Reagents:

-

Quaternary Ammonium Salts: While N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide itself is not extensively studied for its toxicity, related quaternary ammonium salts can be skin and eye irritants. Avoid inhalation and direct contact.

-

Bases: Concentrated sodium hydroxide and potassium carbonate are corrosive. Handle with care to avoid skin and eye burns.

-

Alkylating Agents: Many alkylating agents are toxic and potentially carcinogenic. Handle with extreme caution.

-

Solvents: Organic solvents like toluene and diethyl ether are flammable. Avoid open flames and ensure proper grounding of equipment.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a promising and versatile phase transfer catalyst. Its amphipathic structure, combining a lipophilic alkyl chain with a hydrophilic, functionalized cationic head, enables the efficient catalysis of a range of important organic reactions under mild, biphasic conditions. The protocols provided in this guide offer a solid foundation for researchers to explore the utility of this catalyst in their synthetic endeavors, contributing to the development of greener and more efficient chemical processes.

References

-

Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

-

Li, M., et al. (2024). Influence of Hydroxyl Groups on the Oxidative Reaction Characteristics of Active Groups in Lignite at Room Temperature. ACS Omega. Retrieved from [Link]

- Google Patents. (1988). Quaternary ammonium salts used as phase transfer catalysts. EP0267136A2.

-

Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]

-

Mazik, M., et al. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Kégl, T. (2019). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules. Retrieved from [Link]

-

Little Flower College Guruvayoor. (n.d.). USE OF QUATERNARY SALTS AS PTC. Retrieved from [Link]

-

Li, H., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Catalysts. Retrieved from [Link]

-

Kégl, T. (2019). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. Retrieved from [Link]

-

Kung, M. C., & Kung, H. H. (2011). The Important Role of Hydroxyl on Oxidation Catalysis by Gold Nanoparticles. Accounts of Chemical Research. Retrieved from [Link]

-

Li, H., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. ResearchGate. Retrieved from [Link]

-

Liu, Y., et al. (2023). Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. Minerals. Retrieved from [Link]

-

Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

-

Pupo, G., et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Accounts of Chemical Research. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. Retrieved from [Link]

-

Rustoy, E., & Dana, J. (2016). New Chemoenzymatic Synthesis of (±)-N-(2-hydroxyethyl)-N,N-dimethyl- 2,3-bis(tetradecyloxy)-1-propanammonium Bromide (DMRIE). Letters in Organic Chemistry. Retrieved from [Link]

-

Scott, J. L., & Raston, C. L. (2000). Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Green Chemistry. Retrieved from [Link]

-

OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Ghorpade, S. P., et al. (2003). Effect of quaternary ammonium salt as a phase transfer catalyst for the microwave depolymerization of polyethylene terephthalate. Journal of Applied Polymer Science. Retrieved from [Link]

-

MDPI. (2024). Electrocatalytic Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan Using CuIr Bimetallic Nanowires. Retrieved from [Link]

-

Yamashita, Y., et al. (2023). Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society. Retrieved from [Link]

-

Entezari, M. H., & Kruus, P. (1996). Phase-transfer catalysis and ultrasonic waves II: saponification of vegetable oil. Ultrasonics Sonochemistry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(2-hydroxyethyl)methyloleylammonium chloride. PubChem. Retrieved from [Link]

Sources

- 1. EP0267136A2 - Quaternary ammonium salts used as phase transfer catalysts - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Substituted active methylene synthesis by alkylation [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Phase-transfer catalysis and ultrasonic waves II: saponification of vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

How to improve the solubility of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide in water

Welcome to the technical support guide for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide (CAS No. 57122-49-3). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges encountered during your experiments.

Understanding the Molecule: An Overview

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a cationic surfactant belonging to the quaternary ammonium salt family.[1][2] Its structure is amphiphilic, meaning it possesses both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.

-

Hydrophilic Head: A positively charged quaternary nitrogen atom with two hydroxyl (-OH) groups. These hydroxyl groups can form hydrogen bonds with water, enhancing its hydrophilic character compared to simpler quaternary ammonium surfactants.

-

Hydrophobic Tail: A 12-carbon alkyl chain (dodecyl group) that repels water and prefers to interact with non-polar environments.

This dual nature dictates its behavior in water, leading to complex phenomena like micelle formation and temperature-dependent solubility. For many long-chain surfactants, poor solubility at lower temperatures is a common experimental hurdle.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide solution cloudy at room temperature?

This is the most common issue and is almost always related to the Krafft temperature (T_k) .

-

Causality: The Krafft temperature is the minimum temperature at which surfactants can form micelles. Below this temperature, the solubility of the surfactant is very low, and any excess amount will not dissolve, often forming a crystalline or hydrated solid precipitate that makes the solution appear cloudy.[4][5] At the Krafft temperature, solubility increases dramatically because the surfactant molecules can now aggregate into micelles.[4] For cetyltrimethylammonium bromide (CTAB), a C16 surfactant, the Krafft temperature is around 25°C.[4] While the specific T_k for your C12 compound is not readily published, it is a critical parameter.

-

Solution: Gently warm the solution. Heating the solution above its Krafft temperature will dissolve the surfactant and should result in a clear liquid.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for solubility?

The CMC is the concentration of a surfactant in an aqueous solution at which micelles begin to form.[6]

-

Causality: Below the CMC, surfactant molecules exist individually (as monomers). As you add more surfactant, the surface of the water becomes saturated. Once the CMC is reached, any further surfactant molecules added will self-assemble into spherical or rod-like structures called micelles, where the hydrophobic tails are shielded from the water in the core, and the hydrophilic heads face the water.[6] This micellization process is what allows a much larger amount of surfactant to be dispersed in water than its simple monomer solubility would suggest, effectively increasing its overall "solubility."[6] For the related surfactant Dodecyltrimethylammonium bromide (DTAB), the CMC is around 15.7 mM in water.[7]

-

Practical Implication: If your target concentration is above the CMC, you are working with a micellar solution. Understanding this is key for applications like drug solubilization, where the drug molecule is partitioned into the hydrophobic core of the micelles.

Q3: Does the pH of my water affect the solubility of this compound?

For this specific compound, pH has a minimal direct effect on its structure.

-

Causality: N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a quaternary ammonium salt. The nitrogen center has four bonds to carbon atoms, giving it a permanent positive charge that is independent of the solution's pH.

-

Indirect Effects: While the surfactant's charge won't change, extreme pH values can alter the ionic strength of the solution, which can subtly influence micelle formation and interactions with other formulation components. However, for routine dissolution in water, pH adjustment is not a primary method for enhancing the solubility of this specific surfactant.

Q4: Is there a difference in solubility if I use the chloride (Cl-) version instead of the bromide (Br-) salt?

Yes, the counter-ion can influence the physicochemical properties of the surfactant.

-

Causality: The type of counter-ion affects the hydration of the surfactant headgroup and the packing of surfactant molecules into micelles. This can lead to differences in the Krafft temperature and CMC. Studies comparing dodecyltrimethylammonium bromide (DTAB) and dodecyltrimethylammonium chloride (DTAC) have explored these differing micellar properties.[8][9] While there isn't a universal rule, it is a factor to consider if you are facing persistent solubility issues or if your application is sensitive to specific ions. The chloride version of the target compound is commercially available (CAS 22340-01-8).[10]

Troubleshooting Guides & Protocols

Guide 1: The Solution is Cloudy or Contains Precipitate

This guide addresses the most frequent problem: incomplete dissolution at room temperature. The primary cause is the solution temperature being below the Krafft temperature.

Caption: Workflow for dissolving the cationic surfactant.

-

Preparation: Weigh the desired amount of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. Add it to a beaker containing the required volume of deionized water.

-

Initial Mixing: Place a magnetic stir bar in the beaker and stir the solution at a moderate speed at room temperature for 15-30 minutes.[11] Avoid high speeds that could cause excessive foaming.

-

Observation: If the solution is not perfectly clear, it is likely below its Krafft temperature.

-

Heating: Place the beaker on a hot plate with stirring capabilities. Gently warm the solution to approximately 30-40°C. Do not boil.

-

Dissolution: Continue stirring while warming. The precipitate should dissolve, and the solution should become transparent. This indicates you have surpassed the Krafft temperature.

-

Cooling: Once fully dissolved, remove the beaker from the heat and allow it to cool to room temperature. In many cases, the surfactant will remain in a stable, clear micellar solution (a supersaturated state relative to the monomer solubility) without precipitating.

Guide 2: Required Concentration is Too High for Water Alone

If thermal methods are insufficient or if you need to prepare a highly concentrated stock solution, the use of a co-solvent is the standard approach.

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment. This makes the solvent system more favorable for the hydrophobic tail of the surfactant, thereby increasing its solubility.[12][13][14]

Caption: Co-solvents reduce repulsion between water and the surfactant tail.

| Co-solvent | Typical Starting Concentration (v/v) | Notes |

| Ethanol | 5 - 20% | Commonly used, effective. May not be suitable for all cell-based assays. |

| Propylene Glycol | 5 - 30% | A very common and effective solubilizer for parenteral formulations.[14] |

| Polyethylene Glycol 400 (PEG 400) | 10 - 40% | Often used in drug formulations to enhance solubility.[14] |

| Glycerol | 5 - 20% | Another common, low-toxicity choice.[12][14] |

-

Prepare Co-solvent Mixture: In a beaker, prepare the final volume of the desired co-solvent/water mixture. For example, for 100 mL of a 10% ethanol solution, mix 10 mL of ethanol with 90 mL of deionized water.

-

Add Surfactant: Slowly add the pre-weighed N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide to the solvent mixture while stirring.

-

Mix Thoroughly: Stir with a magnetic stirrer for 30-60 minutes at room temperature. The presence of the co-solvent should facilitate dissolution without the need for heating.

-

Gentle Warming (Optional): If some solid remains, you can combine this method with gentle warming (30-40°C) as described in Guide 1 to achieve complete dissolution.

Trustworthiness Check: Always verify the compatibility of your chosen co-solvent with your downstream application. For example, organic solvents can interfere with certain enzymatic assays or affect cell viability in biological experiments. Run a vehicle control (your co-solvent/water mixture without the surfactant) in your experiments to account for any effects of the solvent system itself.

References

-

Borse, S. S., & Patil, T. J. (n.d.). Micellar behavior of gemini surfactant butanediyl-1,4-bis(hexadecyl hydroxyethyl methyl ammonium bromide). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Wikipedia. (2024). Benzalkonium chloride. Available at: [Link]

-

ResearchGate. (2022). Analysis of the micellar properties of surfactants dodecyl trimethylammonium bromide and dodecyl trimethylammonium chloride in aqueous ionic liquids solution. Available at: [Link]

-

Indigo Instruments. (2024). Quaternary Ammonium Compounds-How to Dilute Multi-Quats. Available at: [Link]

-

Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). PMC - PubMed Central. Available at: [Link]

-

Lab FIRP. (n.d.). Surfactants in Aqueous Solutions: Essential Guide. Available at: [Link]

-

MDPI. (2023). Aqueous Two-Phase Systems Based on Cationic and Anionic Surfactants Mixture for Rapid Extraction and Colorimetric Determination of Synthetic Food Dyes. Available at: [Link]

-

Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Available at: [Link]

-

ResearchGate. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Available at: [Link]

-

ACS Publications. (2019). Insight into the Hydration of Cationic Surfactants: A Thermodynamic and Dielectric Study of Functionalized Quaternary Ammonium Chlorides. Available at: [Link]

-

MDPI. (2021). Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. Available at: [Link]

-

PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. Available at: [Link]

-

Solubility of Things. (n.d.). Dodecyltrimethylammonium bromide. Available at: [Link]

-

National Institutes of Health. (2021). Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance. Available at: [Link]

-

SpringerLink. (n.d.). A new strategy to dissolve long-chain surfactants in water at low temperatures. Available at: [Link]

-

ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available at: [Link]

-

ResearchGate. (2012). Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media. Available at: [Link]

-

Semantic Scholar. (2022). Thermodynamic Properties of N-Benzyl-N,N-dimethyldodecan- 1-aminium bromide Sufractant in Binary Mixture of Propane. Available at: [Link]

-

SciSpace. (2012). The Krafft temperature of surfactant solutions. Available at: [Link]

-

TSI Journals. (n.d.). Experimental Studies on the Interaction Between Aqueous Solutions of Polymer and Surfactant. Available at: [Link]

-

ResearchGate. (2012). The Krafft temperature of surfactant solutions. Available at: [Link]

-

ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in.... Available at: [Link]

-

MDPI. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. Available at: [Link]

-

PubMed. (1998). Alkanediyl-alpha,omega-bis(dimethylalkylammonium bromide) surfactants: II. Krafft temperature and melting temperature. Available at: [Link]

-

PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide. Available at: [Link]

Sources

- 1. Quaternary Ammonium Compounds-How to Dilute Multi-Quats - Indigo Instruments [blog.indigoinstruments.com]

- 2. mdpi.com [mdpi.com]

- 3. A new strategy to dissolve long-chain surfactants in water at low temperatures - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. firp-ula.org [firp-ula.org]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. tsijournals.com [tsijournals.com]

- 12. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pharmatutor.org [pharmatutor.org]

Optimizing concentration of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide for micelle formation

An In-Depth Guide to Optimizing Micelle Formation with N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Welcome to the technical support center for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the successful formation and characterization of micelles using this versatile cationic surfactant.

Section 1: Understanding Micelle Formation - Core Concepts & FAQs

What is a micelle and why is it important in drug development?

A micelle is a self-assembled aggregate of surfactant molecules dispersed in a liquid, forming a colloidal suspension. These structures are of paramount importance in drug delivery as they can encapsulate poorly water-soluble drugs within their hydrophobic core, thereby increasing their solubility, stability, and bioavailability.[1] The small size of micelles, typically in the nanometer range, can also facilitate targeted drug delivery to specific tissues.

What is the Critical Micelle Concentration (CMC)?

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant. It is the specific concentration at which the surfactant monomers in a solution begin to associate and form micelles. Below the CMC, the surfactant molecules exist predominantly as individual monomers. Above the CMC, any additional surfactant added to the solution will primarily form new micelles. Accurate determination of the CMC is crucial for optimizing drug formulations and ensuring the efficient encapsulation of therapeutic agents.

What are the key structural features of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide that influence micellization?

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a cationic surfactant with a distinct molecular architecture that dictates its self-assembly behavior. Its structure consists of:

-

A long hydrophobic tail: The dodecyl (C12) alkyl chain is water-repellent and drives the molecule to minimize its contact with water by forming the core of the micelle.

-

A hydrophilic headgroup: The quaternary ammonium group with two hydroxyethyl substituents is water-soluble and forms the outer shell of the micelle, interacting with the surrounding aqueous environment.

The balance between the hydrophobic and hydrophilic portions of the molecule is a key determinant of its CMC and the resulting micelle's properties.

Caption: Conceptual diagram of the effect of temperature on CMC.

Impact of pH

For quaternary ammonium surfactants like N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, the cationic headgroup is permanently charged and its charge is not directly affected by pH changes. However, extreme pH values can influence the stability of the surfactant molecule itself or interact with other components in the formulation, which could indirectly affect micellization.

Effect of Ionic Strength (Salts)

The addition of electrolytes (salts) to a solution of an ionic surfactant generally leads to a decrease in the CMC. The added ions can reduce the electrostatic repulsion between the charged headgroups of the surfactant molecules in a micelle. This shielding effect makes it easier for the monomers to aggregate, thus lowering the concentration required for micelle formation. The magnitude of this effect depends on the concentration and valency of the added salt.

Q: I am observing inconsistent or irreproducible CMC results. What should I check?

-

Purity of the surfactant: Impurities, especially those that are surface-active, can significantly alter the CMC. Ensure you are using a high-purity grade of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

-

Solvent quality: The quality of the solvent (e.g., water) is critical. Use high-purity, deionized, and preferably freshly prepared water to avoid contaminants that could interfere with micelle formation.

-

Experimental procedure consistency: Ensure that all experimental parameters, such as temperature, mixing speed, and measurement times, are kept consistent between experiments.

Section 3: Experimental Protocols for CMC Determination & Micelle Characterization

Protocol 1: CMC Determination by Surface Tensiometry

This method relies on the principle that as the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which the surface tension remains relatively constant.

Caption: Workflow for CMC determination by surface tensiometry.

Step-by-Step Methodology:

-

Prepare a stock solution: Accurately weigh a known amount of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide and dissolve it in a precise volume of high-purity water to create a concentrated stock solution (e.g., 100 mM).

-

Prepare dilutions: Create a series of solutions with decreasing surfactant concentrations by diluting the stock solution. It is advisable to prepare dilutions with concentrations that span the expected CMC.

-

Equilibrate temperature: Ensure all solutions are at the desired experimental temperature before measurement.

-

Measure surface tension: Using a calibrated tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each solution, starting from the most dilute to the most concentrated.

-

Plot the data: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

Determine the CMC: The plot will typically show two linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.

Protocol 2: CMC Determination by Fluorescence Spectroscopy

This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence properties in polar and non-polar environments. When micelles form, the hydrophobic probe partitions into the non-polar micellar core, leading to a change in its fluorescence spectrum.

Step-by-Step Methodology:

-

Prepare a stock solution of the probe: Dissolve a small amount of pyrene in a suitable organic solvent (e.g., acetone) to create a concentrated stock solution.

-

Prepare surfactant solutions with the probe: To a series of vials, add a constant, small aliquot of the pyrene stock solution. Evaporate the solvent completely. Then, add the different dilutions of the surfactant solution to each vial, ensuring the final pyrene concentration is very low (micromolar range) to avoid self-quenching.

-

Equilibrate: Allow the solutions to equilibrate, typically for a few hours, to ensure the probe has partitioned into the micelles.

-

Measure fluorescence: Using a spectrofluorometer, excite the pyrene (typically around 335 nm) and record the emission spectrum.

-

Analyze the data: A common method is to monitor the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum. Plot the I1/I3 ratio against the surfactant concentration. The CMC is determined from the inflection point of this plot, which indicates the onset of micelle formation.

Protocol 3: Micelle Size Analysis using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It is ideal for characterizing the hydrodynamic radius of micelles.

Step-by-Step Methodology:

-

Prepare the sample: Prepare a solution of the surfactant at a concentration well above the CMC in the desired solvent.

-

Filter the sample: To remove dust and other large aggregates that can interfere with the measurement, filter the sample through a small pore size filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

-

Equilibrate temperature: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the measurement: Set the appropriate instrument parameters (e.g., scattering angle, laser power) and acquire the data.

-

Analyze the results: The instrument's software will analyze the fluctuations in scattered light intensity to determine the size distribution of the micelles. The mean hydrodynamic radius and the polydispersity index (PDI) are key parameters to report.

Section 4: Advanced Troubleshooting - Characterization Techniques

Dynamic Light Scattering (DLS) FAQ:

-

Q: My DLS results show a high Polydispersity Index (PDI). What does this mean and how can I improve it?

-

Meaning: A high PDI (> 0.3) indicates a broad size distribution, suggesting that your micelle population is not uniform in size or that there might be larger aggregates or contaminants present.

-

Troubleshooting:

-

Filtration: Ensure proper filtration of your sample to remove dust and larger aggregates.

-

Concentration: Very high concentrations can lead to inter-micellar interactions, which can affect the apparent size and PDI. Try diluting your sample.

-

Equilibration: Allow sufficient time for the micellar solution to equilibrate before measurement.

-

-

-

Q: I am seeing multiple peaks in my DLS size distribution. What could be the reason?

-

Possible Causes:

-

Contaminants: Dust or other particulate matter can appear as a larger-sized peak.

-

Aggregation: The surfactant may be forming larger aggregates in addition to micelles.

-

Complex formation: If other molecules are present in your solution, they may be interacting with the micelles to form larger complexes.

-

-

-

Q: My DLS count rate is too low/high. How do I troubleshoot this?

-

Too low: This suggests that there are not enough particles scattering light. This could be because your surfactant concentration is below the CMC, or the concentration is too low.

-

Too high: This indicates that the detector is being saturated by too much scattered light. This can happen if the sample is too concentrated or if there are large aggregates present. Dilute your sample and ensure it is properly filtered.

-

Fluorescence Spectroscopy FAQ:

-

Q: The fluorescence intensity of my probe is not changing significantly around the expected CMC. Why?

-

Probe concentration: The probe concentration might be too high, leading to self-quenching or aggregation.

-

Probe choice: The chosen probe may not be suitable for your surfactant system.

-

Instrument settings: Optimize the excitation and emission wavelengths and slit widths for your specific probe and surfactant.

-

-

Q: I am observing probe aggregation. How can I prevent this?

-

Lower probe concentration: Use the lowest possible probe concentration that still provides a good signal-to-noise ratio.

-

Proper sample preparation: Ensure the organic solvent from the probe stock solution is completely evaporated before adding the surfactant solution.

-

Surface Tensiometry FAQ:

-

Q: The surface tension is not reaching a constant plateau after the CMC. What is happening?

-

Impurities: The presence of highly surface-active impurities can cause a continuous decrease in surface tension even after the CMC of the main surfactant is reached.

-

Slow equilibration: Some surfactants may take a longer time to reach equilibrium at the surface. Ensure you are allowing sufficient time for the surface tension to stabilize before taking a reading.

-

-

Q: My surface tension measurements are noisy. How can I improve the data quality?

-

Vibrations: Ensure the tensiometer is placed on a stable, vibration-free surface.

-

Cleanliness: Thoroughly clean the measurement probe (Du Noüy ring or Wilhelmy plate) between each measurement.

-

Temperature control: Maintain a constant temperature throughout the experiment.

-

References

- Azadi, A., et al. (2023). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential.

-

DataPhysics Instruments. Critical micelle formation concentration explained. Retrieved from [Link]

- Boskovic, P., et al. (2022). Thermodynamic Properties of N-Benzyl-N,N-dimethyldodecan-1-aminium bromide Sufractant in Binary Mixture of Propane. Semantic Scholar.

- El-Dossoki, F. I., et al. (2020). A new class of cationic surfactants inspired by N-alkyl-N-methyl pyrrolidinium ionic liquids. Analyst, 129:890-892.

- Graciani, M. D., et al. (2022). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C.

- Martinez de la Ossa, E. J. (2016). Effect of Temperature and Electrolytes on c.m.c.

- Mesa, C. L., et al. (2022).

-

Nail IB®. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? Retrieved from [Link]

- Palladino, P., & Ragone, R. (2011). Ionic strength effects on the critical micellar concentration of ionic and nonionic surfactants: the binding model. Langmuir, 27(23), 14065-70.

-

Pharmaceutical Press. Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]

-

SiKÉMIA. N,N-bis(2-hydroxyethyl)-N-methyl-dodecan-1-ammonium bromide. Retrieved from [Link]

- Wang, J., et al. (2016). Self-Assembly of Oleyl Bis(2-hydroxyethyl)methyl Ammonium Bromide with Sodium Dodecyl Sulfate and Their Interactions with Zein. PubMed.

- Zarganian, R., et al. (2011). Micellization of Pentanediyl-1,5-bis(hydroxyethylmethyl hexadecylammonium Bromide) as a Cationic Gemini Surfactant in Aqueous Solutions: Investigation Using Conductometry and Fluorescence Techniques. Journal of Solution Chemistry, 40(6), 921-928.

- Das, B., et al. (2001).

Sources

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide purification techniques for research use

Welcome to the technical support center for the purification of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining this quaternary ammonium salt in a high-purity form suitable for research applications.

Introduction: The Critical Role of Purity

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a cationic surfactant with a wide range of applications, including as a component in drug delivery systems, a stabilizer in nanoparticle synthesis, and a biocide. For research and development purposes, the purity of this compound is paramount. Impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly impact experimental outcomes, leading to erroneous data and hindering scientific progress. This guide provides a comprehensive overview of purification techniques and addresses common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide?

A1: Common impurities often stem from the synthesis process, which typically involves the quaternization of N-methyldiethanolamine with 1-bromododecane. Potential impurities include:

-

Unreacted N-methyldiethanolamine: A tertiary amine that can interfere with downstream applications.

-

Unreacted 1-bromododecane: A hydrophobic impurity that can be difficult to remove.

-

Byproducts from side reactions: Such as elimination products or products from the reaction of impurities in the starting materials.

-

Residual solvents: From the synthesis and initial workup steps.

-

Degradation products: Quaternary ammonium compounds can degrade under harsh conditions, such as high temperatures.[1]

Q2: What are the primary methods for purifying N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

-

Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample.

-

Column Chromatography: Highly effective for separating the target compound from a mixture of impurities with different polarities.

-

Liquid-Liquid Extraction: Useful for removing water-soluble or water-insoluble impurities.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, a polar protic solvent or a mixture of solvents is often effective. Some potential solvent systems to explore include:

-

Isopropanol

-

Ethanol/Ethyl Acetate mixture

-

Acetone/Water mixture

It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific sample.

Q4: What type of column chromatography is most suitable for this compound?

A4: Due to its cationic nature, both normal-phase and reversed-phase chromatography can be challenging. However, with careful method development, success can be achieved.

-

Reversed-Phase Chromatography (RPC): Often preferred for purifying polar and ionic compounds. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[2][3] The use of a volatile buffer like ammonium formate or ammonium acetate is recommended for easy removal after purification.[4]

-

Ion-Exchange Chromatography (IEC): Specifically, cation exchange chromatography can be a highly effective method.[5] The positively charged quaternary ammonium group will bind to the negatively charged stationary phase, allowing neutral and anionic impurities to be washed away. The target compound is then eluted by increasing the ionic strength or changing the pH of the mobile phase.

Q5: How can I assess the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

-

High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the components of a mixture.[2][3] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary as many quaternary ammonium compounds lack a UV chromophore.[2][3]

-

Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[6][7]

-

Titration: A classic method to determine the concentration of quaternary ammonium compounds, often by titrating with an anionic surfactant.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |

| Oily Product After Recrystallization | The compound is "oiling out" instead of crystallizing. This can be due to a supersaturated solution, the presence of impurities that inhibit crystal formation, or an inappropriate solvent. | - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Cool the solution more slowly. - Try a different solvent or a solvent mixture. |